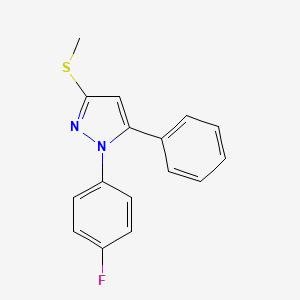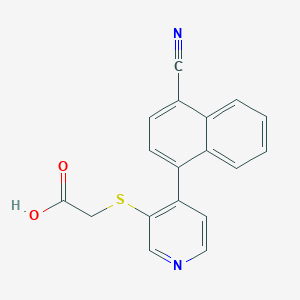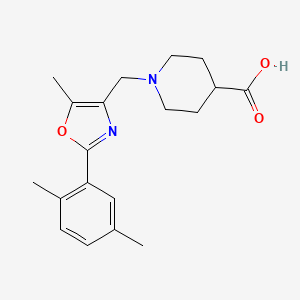![molecular formula C7H10N4O B12866633 N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)
N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine is a heterocyclic compound with a unique structure that includes both furan and pyrrole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine can be achieved through several chemical reactions. One common method involves the Vilsmeier-Haack reaction, which is used to form the furan ring . The reaction conditions typically include the use of reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine has several scientific research applications:
Mécanisme D'action
The mechanism by which N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules and affecting various biochemical pathways . This binding can lead to inhibition or activation of specific enzymes, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of the triamine group.
4H-Furo[3,2-b]pyrrole-2,4,5-triamine: Lacks the N2-methyl group, affecting its reactivity and applications.
Uniqueness
N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine is unique due to the presence of the N2-methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H10N4O |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
2-N-methylfuro[3,2-b]pyrrole-2,4,5-triamine |
InChI |
InChI=1S/C7H10N4O/c1-10-7-2-4-5(12-7)3-6(8)11(4)9/h2-3,10H,8-9H2,1H3 |
Clé InChI |
WUESRCCIRVZSPD-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=C(O1)C=C(N2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


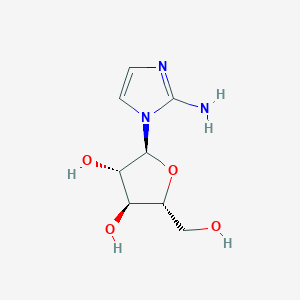
![2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12866565.png)
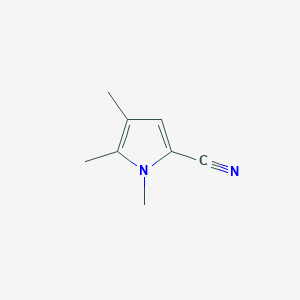

![2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
![[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12866587.png)
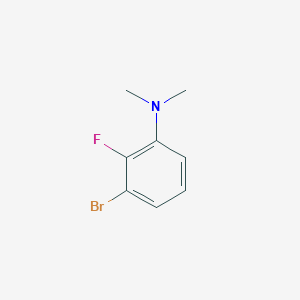
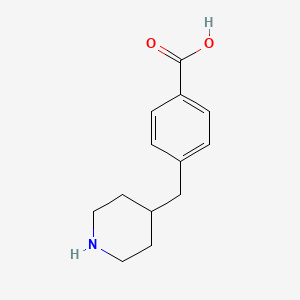
![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)

